molecular formula C13H12O3 B11891000 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)- CAS No. 61983-10-6

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-

Cat. No.: B11891000
CAS No.: 61983-10-6
M. Wt: 216.23 g/mol
InChI Key: QQCZPKOCDHUKAE-UHFFFAOYSA-N
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Description

1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups on the naphthalene ring and a propanone group attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction typically requires conditions such as refluxing in ethanol and the use of sodium hydroxide as a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Claisen-Schmidt condensation or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 1-(3,4-dihydroxynaphthalen-2-yl)propan-1-ol.

    Substitution: Formation of various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE involves its interaction with various molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress in cells, impacting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61983-10-6

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

1-(3,4-dihydroxynaphthalen-2-yl)propan-1-one

InChI

InChI=1S/C13H12O3/c1-2-11(14)10-7-8-5-3-4-6-9(8)12(15)13(10)16/h3-7,15-16H,2H2,1H3

InChI Key

QQCZPKOCDHUKAE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=CC=CC=C2C(=C1O)O

Origin of Product

United States

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